rac-(3R,4R)-1-benzyl-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid hydrochloride, trans
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Overview
Description
rac-(3R,4R)-1-benzyl-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid hydrochloride, trans is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a benzyl group, and a pyrazolyl moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4R)-1-benzyl-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid hydrochloride, trans typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the benzyl and pyrazolyl groups, and the final conversion to the hydrochloride salt. Common synthetic routes may involve:
Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Benzyl Group: Benzylation reactions using benzyl halides in the presence of a base.
Introduction of Pyrazolyl Group: Pyrazole derivatives can be introduced through nucleophilic substitution reactions.
Conversion to Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4R)-1-benzyl-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid hydrochloride, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the benzyl or pyrazolyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl halides for benzylation, pyrazole derivatives for pyrazolyl introduction.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
rac-(3R,4R)-1-benzyl-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid hydrochloride, trans has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of rac-(3R,4R)-1-benzyl-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid hydrochloride, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- rac-(3R,4R)-1-benzyl-4-(1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid hydrochloride
- rac-(3R,4R)-1-benzyl-4-(1-methyl-1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid hydrochloride
Uniqueness
rac-(3R,4R)-1-benzyl-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid hydrochloride, trans is unique due to the specific positioning of the methyl group on the pyrazolyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, making it valuable for specific applications.
Properties
Molecular Formula |
C16H20ClN3O2 |
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Molecular Weight |
321.80 g/mol |
IUPAC Name |
(3S,4S)-1-benzyl-4-(2-methylpyrazol-3-yl)pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C16H19N3O2.ClH/c1-18-15(7-8-17-18)13-10-19(11-14(13)16(20)21)9-12-5-3-2-4-6-12;/h2-8,13-14H,9-11H2,1H3,(H,20,21);1H/t13-,14-;/m1./s1 |
InChI Key |
PQXWGYXQNOURLJ-DTPOWOMPSA-N |
Isomeric SMILES |
CN1C(=CC=N1)[C@@H]2CN(C[C@H]2C(=O)O)CC3=CC=CC=C3.Cl |
Canonical SMILES |
CN1C(=CC=N1)C2CN(CC2C(=O)O)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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